molecular formula C13H25BrO2 B1366824 Methyl 12-bromododecanoate CAS No. 26825-95-6

Methyl 12-bromododecanoate

Cat. No. B1366824
CAS RN: 26825-95-6
M. Wt: 293.24 g/mol
InChI Key: QNXOHINFQALBQN-UHFFFAOYSA-N
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Description

Methyl 12-bromododecanoate is a chemical compound with the CAS Number: 26825-95-6 and a molecular weight of 293.24 . It is a solid substance at room temperature .


Synthesis Analysis

This compound can be synthesized from Methyl 12-hydroxydodecanoate, triphenylphosphine, and carbon tetrabromide . The reaction is stirred in toluene at room temperature for 3 hours. The reaction solution is then filtered and concentrated to dryness. The residue is purified by column chromatography on silica gel to yield this compound .


Molecular Structure Analysis

The molecular formula of this compound is C13H25BrO2 . It contains a total of 40 bonds, including 15 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, and 1 aliphatic ester .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

1. Surface Interaction Studies

  • Packing of Bromoalkanoic Acids on Graphite: A study by Fang, Giancarlo, and Flynn (1998) investigated the adsorption of 11-bromoundecanoic acid and 12-bromododecanoic acid on graphite surfaces using Scanning Tunneling Microscopy. They observed significant differences in the packing structures of these molecules at the liquid-solid interface, attributing these differences to geometric effects (Fang, Giancarlo, & Flynn, 1998).

2. Synthesis and Chemical Properties

  • Synthesis of Geometric Isomers: Research by Rakoff and Emken (1978) focused on the synthesis of geometric isomers of deuterated 12-octadecenoates and their triglycerides for use in metabolism studies. They employed various chemical reactions, including the Wittig reaction and thermal decomposition, to achieve these syntheses (Rakoff & Emken, 1978).
  • Synthesis of Alkyl Bromides: Kilbourn, McElvany, and Welch (1982) developed a new method for radiobromination to prepare Bromine-77 labeled alkyl bromides, including 77Br-12-bromododecanoic acid. This method was useful for studying myocardial metabolism (Kilbourn, McElvany, & Welch, 1982).

3. Biological and Environmental Applications

  • Neural Stem Cell Research: Schneider and d’Adda di Fagagna (2012) explored the impact of Bromodeoxyuridine (BrdU) on neural stem cells. They found that exposure to BrdU resulted in the loss of global DNA methylation and induced astrocytic differentiation in these cells (Schneider & d’Adda di Fagagna, 2012).
  • Agricultural Applications and Alternatives: Research by Fields and White (2002) discussed alternatives to methyl bromide, a fumigant, for controlling stored-product and quarantine insects. They examined various physical control methods and chemical replacements (Fields & White, 2002).

4. Material Science and Chemical Engineering

  • Cross-Metathesis for Nylon Precursors: Abel et al. (2014) described a two-step synthesis process for producing methyl 12-aminododecanoate and 13-aminotridecanoate from methyl oleate. These compounds are precursors for nylon 12 and nylon 13 and represent a significant advancement in synthesizing these materials from renewable resources (Abel et al., 2014).

Safety and Hazards

Methyl 12-bromododecanoate is classified under GHS07. It is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Methyl 12-bromododecanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with lipase enzymes, which catalyze the hydrolysis of ester bonds in lipids. This compound can act as a substrate for these enzymes, leading to the formation of 12-bromododecanoic acid and methanol. Additionally, this compound may interact with transport proteins that facilitate its movement across cellular membranes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound may enhance or inhibit the expression of genes involved in lipid metabolism, thereby impacting the overall metabolic flux within the cell . Furthermore, this compound can induce oxidative stress in certain cell types, leading to changes in cellular function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound may inhibit the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis, by binding to its active site. This inhibition can lead to a decrease in fatty acid production and subsequent alterations in cellular lipid composition . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but may degrade when exposed to light or extreme temperatures. Over time, the degradation products of this compound can accumulate and potentially exert different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification pathways and changes in metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. Studies in rodents have shown that high doses of this compound can lead to significant alterations in lipid metabolism and increased production of reactive oxygen species . These findings highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the brominated alkyl chain. This oxidation can lead to the formation of various metabolites, including 12-bromododecanoic acid and other oxidized derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, such as fatty acid-binding proteins, which help in its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. This compound can be targeted to various cellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

methyl 12-bromododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXOHINFQALBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274811
Record name Dodecanoic acid, 12-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26825-95-6
Record name Dodecanoic acid, 12-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26825-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, 12-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 12-Bromododecanoate
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Synthesis routes and methods

Procedure details

12-Bromododecanoic acid (10 g, 35.8 mmol) was stirred with methanol (60 ml) and Toluene (180 ml). Trimethyl orthoformate (38 g, 358 mmol) and Amberlyst A-15 (ca. 1 g) were added. The reaction was mixed for 16 h. At some point the heating unit failed, So the reaction cooled from 70° C. to rt. The solution was heated to 70° C. and mixed for 24 h. TLC (2:1 heptane/AcOEt) indicated the reaction was incomplete. Trimethyl orthoformate (38 g, 358 mmol) and Amberlyst A-15 (1.4 g) were added, and the solution was stirred at 70° C. for 16 h. The sample was concentrated under vacuum to yield a brown oil (9.87 g). Vacuum distillation at 0.09 torr yielded two fractions of colorless oil (109-117° C., 6.95 g; 117-129° C., 1.17 g). These were combined and dissolved in AcOEt (100 ml) and washed with Sat. NaHCO3 (2×40 ml), dried over MgSO4 and concentrated under vacuum. The oil was dissolved in 20:1 AcOEt/TEA (10 ml) and added to a bed of silica (3 cm×7.5 cm dia). The column was eluted with AcOEt/TEA 20:1 (200 ml), and the filtrate was concentrated under vacuum. The oil was dissolved in AcOEt (100 ml) and washed with 1 N HCl (2×40 ml), dried over MgSO4 and concentrated under vacuum to yield a colorless oil (7.52 g, 72% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Name
heptane AcOEt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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